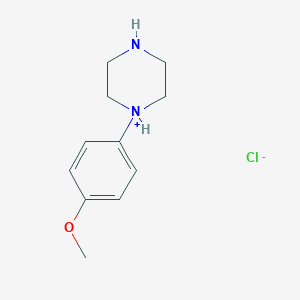

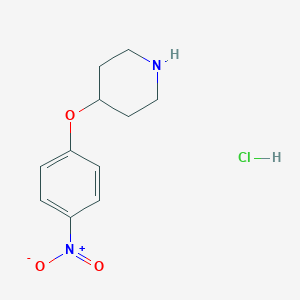

4-(4-Nitrophenoxy)piperidine hydrochloride

Vue d'ensemble

Description

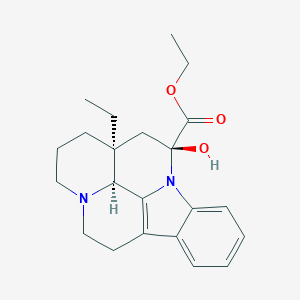

The compound "4-(4-Nitrophenoxy)piperidine hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related compounds that involve piperidine structures and nitrophenol moieties, which can provide insights into the behavior of similar compounds. For instance, studies on the cooperative hydrogen bond between piperidine-ethanol and 2,6-dichloro-4-nitrophenol , the crystal structure of a complex involving 1-piperidineacetic acid and 2,6-dichloro-4-nitrophenol , and the reactivity of 4-nitrophenyl-1-piperidinostyrene all contribute to a broader understanding of the chemistry of piperidine derivatives and their interactions with nitrophenol compounds.

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrophenyl-1-piperidinostyrene, involves reactions with aromatic diazonium salts to produce arylhydrazonal derivatives, which can further react with active methylene compounds to yield various heterocyclic structures . Although the synthesis of "4-(4-Nitrophenoxy)piperidine hydrochloride" is not explicitly described, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of piperidine derivatives complexed with nitrophenol compounds have been characterized using X-ray diffraction and computational methods . These studies reveal the presence of hydrogen bonds, such as NH⋯O and OH⋯O, which are crucial for the stability of the complexes. The lengths and strengths of these hydrogen bonds are significant for understanding the molecular structure of "4-(4-Nitrophenoxy)piperidine hydrochloride".

Chemical Reactions Analysis

The reactivity of piperidine derivatives with nitrophenol compounds leads to the formation of various complexes and the potential for further chemical transformations . For example, the reaction of 4-nitrophenyl-1-piperidinostyrene with hydroxylamine hydrochloride produces oxadiazole and 1,2,3-triazole derivatives . These findings suggest that "4-(4-Nitrophenoxy)piperidine hydrochloride" may also participate in similar chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-nitrophenol complexes have been studied using spectroscopic techniques such as Raman, FTIR, and UV–vis spectroscopy . These studies provide information on the absorption characteristics, vibrational modes, and electronic transitions of the complexes. The spectroscopic data, along with computational calculations, offer insights into the potential properties of "4-(4-Nitrophenoxy)piperidine hydrochloride", such as its hydrogen bonding behavior and electronic structure.

Applications De Recherche Scientifique

Dielectric Studies of H-Bonded Complexes

Research involving piperidin-4-ones, which share structural similarities with "4-(4-Nitrophenoxy)piperidine hydrochloride," focuses on understanding the dielectric properties of hydrogen-bonded complexes. These studies reveal insights into the preferred orientations and interactions of piperidin-4-ones with various phenols, suggesting applications in understanding molecular conformations and interactions in solvents like carbon tetrachloride (Kumar, Sabesan, & Krishnan, 2002).

Novel Nitroxyl Radicals for Reactivity Control

Piperidine nitroxyl radicals, related to the nitroxide group, have been developed for their unique reactivity with ascorbic acid, demonstrating potential as antioxidants, contrast agents, and in polymerization processes. This research highlights the tailored synthesis of nitroxyl radicals to enhance stability and reactivity, indicating applications in biomedical imaging and materials science (Kinoshita et al., 2009).

Structural and Spectroscopic Analysis

The structural analysis of piperidinium complexes, such as those formed with nipecotic acid and nitrophenols, offers insights into molecular architecture and hydrogen bonding. These studies provide a foundation for designing and understanding the interactions of piperidine derivatives in various chemical and biochemical contexts (Anioła et al., 2016).

Antioxidant and Anticancer Applications

Research on nitroxide radicals, including those derived from piperidine, explores their role as antioxidants and potential anticancer agents. These studies investigate the mechanisms by which nitroxides mitigate oxidative stress and exhibit therapeutic effects against cancer cells, suggesting a promising area for developing novel treatments (Lewandowski & Gwoździński, 2017).

Environmental Monitoring and Degradation

Investigations into the degradation of nitrophenols by microorganisms and chemical reactions provide insights into environmental remediation strategies. These studies are relevant for understanding how similar compounds to "4-(4-Nitrophenoxy)piperidine hydrochloride" might be broken down or utilized in natural or engineered settings for pollution control (Kitagawa, Kimura, & Kamagata, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOUXPCADEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626671 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenoxy)piperidine hydrochloride | |

CAS RN |

148505-45-7 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

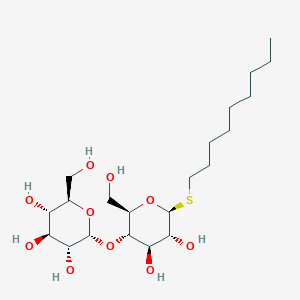

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

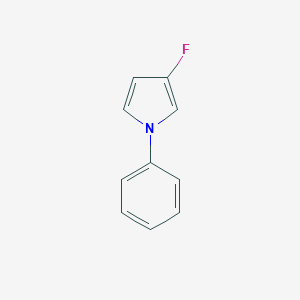

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)